
2(3H)-Furanone, 5-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 5-(1,1-dimethylethyl)- is a natural compound found in a variety of plants, including strawberries, raspberries, and tomatoes. It has been shown to have a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 5-(1,1-dimethylethyl)- is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms. Moreover, it has been suggested that it may exert its antitumor activity by inducing apoptosis or inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2(3H)-Furanone, 5-(1,1-dimethylethyl)- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2(3H)-Furanone, 5-(1,1-dimethylethyl)- in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the efficacy of new antibiotics or to study the mechanisms of antimicrobial resistance. Moreover, it can be used to study the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2(3H)-Furanone, 5-(1,1-dimethylethyl)-. One area of research is to explore its potential as a natural food preservative. Another area of research is to investigate its use in combination with other antimicrobial agents to enhance their efficacy. Moreover, it can be studied for its potential as a lead compound for the development of new anticancer drugs. Finally, further studies can be conducted to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, 2(3H)-Furanone, 5-(1,1-dimethylethyl)- is a natural compound with a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It can be synthesized using various methods, and its mechanism of action is not fully understood. It has been found to have a range of biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for research on this compound, including its use as a natural food preservative and as a lead compound for the development of new anticancer drugs.
Métodos De Síntesis
The synthesis of 2(3H)-Furanone, 5-(1,1-dimethylethyl)- can be achieved using various methods, including the reaction of 2,5-dimethylfuran with ethyl acetoacetate in the presence of a base. Another method involves the reaction of 2,5-dimethylfuran with an aldehyde or ketone in the presence of a Lewis acid catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 5-(1,1-dimethylethyl)- has been extensively studied for its biological activities. It has been shown to have antimicrobial properties against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
19918-17-3 |
|---|---|
Nombre del producto |
2(3H)-Furanone, 5-(1,1-dimethylethyl)- |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5-tert-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10-6/h4H,5H2,1-3H3 |
Clave InChI |
QYZLNRIZJWZODV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CCC(=O)O1 |
SMILES canónico |
CC(C)(C)C1=CCC(=O)O1 |
Otros números CAS |
19918-17-3 |
Sinónimos |
5-tert-butyl-3H-furan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



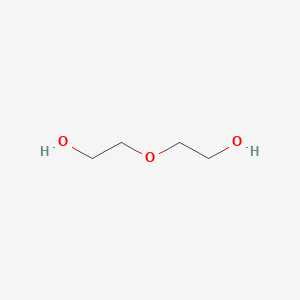
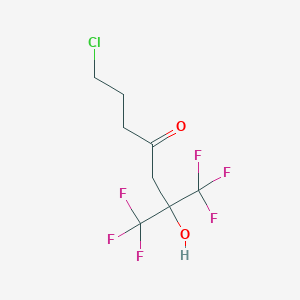
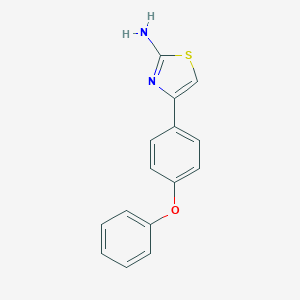
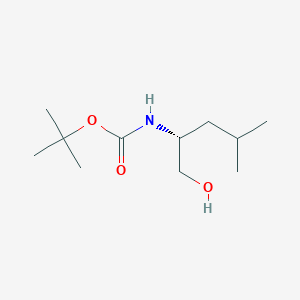
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
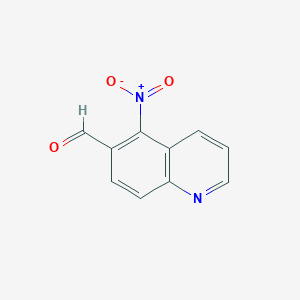
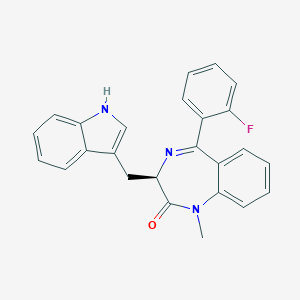

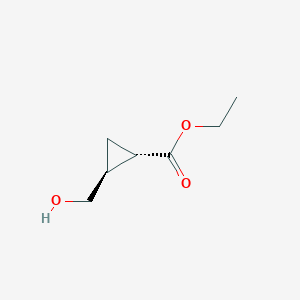
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
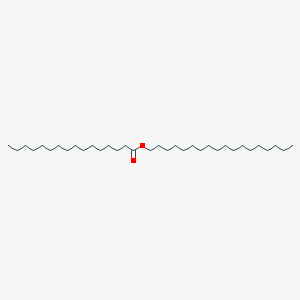
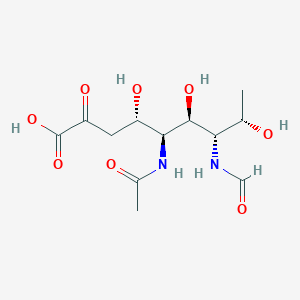
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)